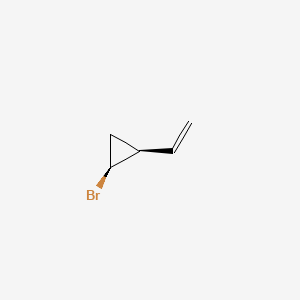
(1S,2S)-1-bromo-2-ethenylcyclopropane
Description
(1S,2S)-1-Bromo-2-ethenylcyclopropane is a strained bicyclic compound featuring a cyclopropane ring substituted with bromine and an ethenyl group. Its stereochemistry (1S,2S) imparts distinct spatial and electronic properties, influencing reactivity and interactions in synthetic or biological systems. Applications include its use as a precursor in cyclopropane ring-opening reactions, polymer chemistry, and asymmetric synthesis .
Propriétés
Numéro CAS |
15136-01-3 |
|---|---|
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.015 |
Nom IUPAC |
(1S,2S)-1-bromo-2-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2/t4-,5+/m1/s1 |
Clé InChI |
ANHOWYMDRHBUGX-UHNVWZDZSA-N |
SMILES |
C=CC1CC1Br |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
(1R,2S)-1-Bromo-2-Methylcyclopropane
- Structural Differences : The methyl substituent in this stereoisomer lacks the ethenyl group’s π-electrons, reducing conjugation and steric demand. The (1R,2S) stereochemistry alters spatial orientation compared to the (1S,2S) configuration .
- Reactivity : Methyl’s electron-donating effect may slightly stabilize the cyclopropane ring, whereas the ethenyl group’s planar structure in the target compound enhances susceptibility to electrophilic addition (e.g., Diels-Alder reactions).
- Physical Properties : Methyl substitution likely lowers molecular polarity compared to ethenyl, reducing boiling points and altering solubility profiles.
(1S,2S)-1-(Bromomethyl)-2-Ethylcyclopropane
- Structural Differences : Bromine is located on a methyl side chain rather than the cyclopropane ring. The ethyl group is a saturated analog of ethenyl, lacking π-bond reactivity .
- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]+: 118.8 Ų, [M+Na]+: 123.3 Ų) suggest a compact structure. The ethenyl group in the target compound may increase CCS due to steric expansion (hypothetical comparison).
Reactivity and Functionalization
- Ring-Opening Reactions : The target compound’s bromine participates in nucleophilic substitutions (e.g., SN2), while the ethenyl group enables cycloadditions or polymerization.
Comparative Reactivity :
Compound Key Reactivity Target Compound Bromine substitution on ring; ethenyl enables Diels-Alder or radical additions (1R,2S)-1-Bromo-2-methyl Methyl reduces steric hindrance; slower ring-opening due to lower strain 1-(Bromomethyl)-2-ethyl Bromine on side chain; saturated ethyl limits π-system reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


